Atracurium Impurity V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atracurium Impurity V is a chemical compound associated with the synthesis and degradation of atracurium besylate, a neuromuscular-blocking agent used in anesthesia. This compound is identified by its CAS number 1075726-86-1 . It is one of the impurities that can be formed during the production or storage of atracurium besylate.
Preparation Methods
The synthesis of Atracurium Impurity V involves complex organic reactions. The preparation methods typically include the use of specific reagents and conditions to ensure the formation of the desired impurity. Industrial production methods for atracurium besylate, and consequently its impurities, involve stringent quality control measures to minimize the presence of impurities .
Chemical Reactions Analysis
Atracurium Impurity V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atracurium Impurity V has several scientific research applications, including:
Analytical Method Development: It is used in the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Quality Control: It plays a crucial role in quality control processes for the production of atracurium besylate, ensuring the safety and efficacy of the final product.
Toxicological Studies: Research on this compound helps in understanding its potential toxicological effects, contributing to the overall safety assessment of atracurium besylate
Mechanism of Action
Atracurium Impurity V, like atracurium besylate, interacts with the neuromuscular junction. It antagonizes the action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This inhibition can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Atracurium Impurity V can be compared with other impurities and related compounds such as:
Cisatracurium: An isomer of atracurium with similar neuromuscular-blocking effects but fewer cardiovascular side effects.
Atracurium Impurity E: Another impurity associated with atracurium besylate, used in similar analytical and quality control applications.
This compound is unique due to its specific formation pathways and its role in the overall quality control of atracurium besylate.
Properties
Molecular Formula |
C25H34INO6 |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide |
InChI |
InChI=1S/C25H34NO6.HI/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3;/h7-8,14-16,20H,9-13H2,1-6H3;1H/q+1;/p-1/t20-,26?;/m1./s1 |
InChI Key |
QTJLWDARGMSGAA-DDBJQTBVSA-M |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.